N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzohydrazide
Description
The compound N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzohydrazide is a benzohydrazide derivative characterized by a 5-bromothiophene moiety and a pyrimidin-2-ylsulfanyl substituent. Benzohydrazides are known for their versatile applications in medicinal chemistry, particularly as antimicrobial, anticancer, and enzyme-inhibitory agents due to their ability to form stable hydrazone linkages and interact with biological targets via hydrogen bonding and π-π stacking .
The bromothiophene and pyrimidine sulfanyl groups likely enhance its lipophilicity and electronic properties, which could influence its pharmacokinetic behavior and target binding .
Properties
Molecular Formula |
C17H13BrN4OS2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-(pyrimidin-2-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C17H13BrN4OS2/c18-15-7-6-14(25-15)10-21-22-16(23)13-4-2-12(3-5-13)11-24-17-19-8-1-9-20-17/h1-10H,11H2,(H,22,23)/b21-10+ |
InChI Key |
CIWNDZVIXDPOGX-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)Br |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE typically involves a multi-step process. One common synthetic route starts with the preparation of the key intermediate, 5-bromo-2-thiophenecarboxaldehyde. This intermediate is then reacted with 4-[(2-pyrimidinylsulfanyl)methyl]benzohydrazide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzohydrazide exhibits notable anticancer properties . Research has shown that compounds with similar structural features can interact with cancer cell lines, leading to apoptosis and inhibition of tumor growth. For instance, its structural analogs have demonstrated cytotoxicity against various human cancer cell lines, including colon and breast cancer cells .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also being explored. Studies on related thiophene derivatives have shown effectiveness against multi-drug resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating that this compound could serve as a lead compound for developing new antimicrobial therapies .
Material Science Applications
In addition to biological applications, the compound's unique structure may lend itself to material science applications. The presence of sulfur and bromine in its structure could enhance the material's properties, such as conductivity and chemical stability, making it suitable for use in organic electronics or as a precursor for advanced materials.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. This flexibility in synthesis enables researchers to modify the compound for enhanced biological activity or tailored properties for specific applications .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide | Hydroxyphenyl group | Antimicrobial | Lacks sulfur functionality |
| 5-bromo-N-(pyridin-3-yl)benzamide | Pyridine instead of pyrimidine | Anticancer | Simpler structure, no hydrazone formation |
| 3,5-dibromo-N'-[(E)-(3,5-dihydroxyphenyl)methylidene]benzohydrazide | Dihydroxyphenyl group | Antioxidant | More hydroxyl groups enhance solubility |
This table illustrates how this compound stands out due to its unique combination of thiophene and pyrimidine functionalities, potentially conferring distinct biological properties not found in simpler analogs .
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The molecular pathways involved can vary but often include interactions with key amino acid residues in the target protein, leading to changes in its conformation and function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structure distinguishes it from other benzohydrazides through its 5-bromothiophen-2-yl and pyrimidin-2-ylsulfanyl substituents. Below is a comparative analysis with structurally related compounds:
Key Observations :
- The pyrimidin-2-ylsulfanyl moiety introduces additional hydrogen-bonding and π-stacking capabilities, which are absent in simpler benzohydrazides like H18 .
Antibacterial Activity
Fluorinated benzohydrazides, such as 4-(1H-benzimidazol-2-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide (148) (), exhibit potent antibacterial activity (MIC = 12.5–50 µM) due to the electron-withdrawing effects of fluorine and trifluoromethyl groups . The target compound’s bromothiophene and pyrimidine sulfanyl groups may similarly enhance interactions with bacterial enzymes or DNA, though experimental validation is required.
Anticancer Potential
Coumarin-based benzohydrazides, such as (E)-2-hydroxy-N'-(1-(2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (A) (), inhibit the MCL-1 protein (IC₅₀ = 2.8 µM), a key regulator of apoptosis in leukemia. The target compound’s pyrimidine sulfanyl group could mimic the coumarin scaffold’s planar structure, enabling similar protein interactions .
Biological Activity
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzohydrazide is a complex organic compound with notable potential in various biological applications. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a benzohydrazide core with a bromothiophene group and a pyrimidinylsulfanyl moiety. Its molecular formula is with a molecular weight of approximately 433.3 g/mol. The unique combination of functional groups suggests diverse chemical reactivity and biological activity.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Hydrazones, including this compound, have shown promising antibacterial properties against various bacterial strains .
- Anticancer Potential : The structural features of this compound suggest potential as an anticancer agent. Similar benzohydrazide derivatives have demonstrated significant antiproliferative effects against different cancer cell lines, with IC50 values indicating potent activity .
Comparative Analysis of Biological Activity
A comparative analysis with similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide | Hydroxyphenyl group | Antimicrobial | Lacks sulfur functionality |
| 5-bromo-N-(pyridin-3-yl)benzamide | Pyridine instead of pyrimidine | Anticancer | Simpler structure, no hydrazone formation |
| 3,5-dibromo-N'-[(E)-(3,5-dihydroxyphenyl)methylidene]benzohydrazide | Dihydroxyphenyl group | Antioxidant | More hydroxyl groups enhance solubility |
The compound's distinct combination of thiophene and pyrimidine functionalities may confer unique biological properties not found in simpler analogs.
Understanding the mechanism of action for this compound is crucial for its therapeutic application. Interaction studies are essential to elucidate how this compound interacts with biological targets, particularly in cancer pathways and microbial resistance mechanisms.
Case Studies and Research Findings
- Antiproliferative Studies : Research on related benzohydrazides has shown that compounds similar to this compound can inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation. For instance, one study reported an IC50 value of 0.08 μM for a similar compound against EGFR .
- Antimicrobial Efficacy : Various hydrazones have been screened for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compounds exhibiting strong antibacterial effects often possess structural motifs similar to those in this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
